1,4-Dihydro-2H-3,1-benzoxazin-2-one

概述

描述

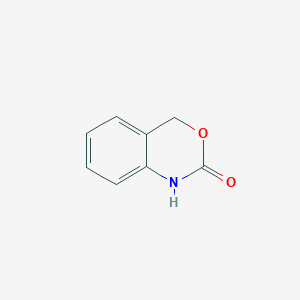

1,4-Dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound with the molecular formula C8H7NO2. It features a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Dihydro-2H-3,1-benzoxazin-2-one can be synthesized through several methods. One common approach involves the cyclization of o-aminophenol with carbon dioxide or phosgene. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions . Another method involves the reaction of o-aminophenol with urea or thiourea in the presence of a catalyst like zinc chloride .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of high-pressure carbon dioxide and specialized catalysts to achieve high yields and purity .

化学反应分析

Types of Reactions

1,4-Dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,1-benzoxazin-2-one derivatives.

Reduction: Reduction reactions can yield 1,4-dihydro-3,1-benzoxazin-2-amine.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazinones, which can exhibit different chemical and biological properties .

科学研究应用

Synthesis Techniques

The synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one often involves cyclization methods using aryl chloroformates. A notable method includes the following steps:

- Addition of an aryl chloroformate to a stirring mixture of an amino alcohol.

- Stirring at controlled temperatures (20°C to 50°C) for several hours.

- Quenching the reaction to isolate the product from the organic phase .

Medicinal Applications

This compound has been investigated for its biological activities, including:

- Antihypertensive Effects : Certain derivatives have shown significant antihypertensive activity in animal models, particularly spontaneously hypertensive rats .

- Calmodulin Antagonism : Compounds derived from this benzoxazine have demonstrated calmodulin antagonistic properties, which are crucial for regulating calcium levels in cells .

Case Study: Antihypertensive Activity

A series of synthesized derivatives were tested for their ability to lower blood pressure in hypertensive rats. The study found that specific compounds exhibited superior efficacy compared to traditional treatments, suggesting potential for new antihypertensive drugs .

Agricultural Applications

In agriculture, this compound derivatives have been explored for their role as natural herbicides and insecticides. Their applications include:

- Allelochemical Properties : These compounds can inhibit seed germination and plant growth in certain species, making them potential candidates for bioherbicides .

- Insecticidal Activity : Research indicates that some derivatives can effectively repel or kill agricultural pests, contributing to sustainable pest management strategies .

Analytical Applications

The compound is also utilized in analytical chemistry:

- Chromatographic Techniques : It can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), which is crucial for purity assessment and impurity isolation in pharmaceutical formulations .

作用机制

The mechanism of action of 1,4-Dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

相似化合物的比较

Similar Compounds

3,4-Dihydro-2H-1,4-benzoxazines: These compounds share a similar oxazine ring structure but differ in their substitution patterns.

2H-3,1-Benzoxazin-2-one derivatives: These derivatives have variations in the functional groups attached to the benzene ring.

Uniqueness

1,4-Dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity.

生物活性

Overview

1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS No. 13213-88-2) is a heterocyclic compound characterized by a benzene ring fused with an oxazine ring. This compound has garnered attention in various fields for its biological activities , including anti-inflammatory, analgesic, and antimicrobial properties. Its unique structure allows it to interact with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H7NO2

- Molecular Weight : 149.15 g/mol

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators. In a study assessing its effects on human cell lines, the compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as a therapeutic agent in inflammatory diseases.

Analgesic Properties

The analgesic effects of this compound have been evaluated in various animal models. In a study involving mice subjected to pain-inducing stimuli, administration of this compound resulted in a notable decrease in pain response compared to control groups. The compound's mechanism appears to involve modulation of pain pathways and reduction of nociceptive signaling .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented against a range of pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory responses.

- Receptor Interaction : It may interact with specific receptors in the central nervous system to exert analgesic effects.

Study on Anti-inflammatory Effects

In a controlled study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines and markers associated with inflammation .

Analgesic Efficacy in Animal Models

A recent animal study assessed the analgesic efficacy of this compound using the formalin test. Mice treated with varying doses showed a dose-dependent reduction in pain behavior compared to untreated controls. This suggests that this compound may be effective in managing acute pain conditions .

Comparative Analysis of Biological Activities

| Activity Type | Reference Compound | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Anti-inflammatory | Aspirin | N/A | High |

| Analgesic | Morphine | N/A | Moderate |

| Antimicrobial | Penicillin | 8 | High |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dihydro-2H-3,1-benzoxazin-2-one derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions of ortho-substituted aniline derivatives with carbonyl-containing reagents. For example, intramolecular cyclization of 2-aminophenol derivatives with phosgene or carbonyl diimidazole yields the benzoxazinone core. Alternative routes include nucleophilic substitution at the 4-position using alkyl halides or aryl sulfonates . Key steps involve optimizing reaction temperature (e.g., 80–100°C) and solvent selection (e.g., THF or DMF) to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ring substitution patterns and stereochemistry. For instance, ¹H NMR of 4-acetyl derivatives shows distinct signals for methyl groups (~2.3 ppm) and aromatic protons (~6.8–7.5 ppm). Mass spectrometry (GC/MS or LC-MS) provides molecular ion peaks (e.g., m/z 219 for C₁₂H₁₃NO₃ derivatives) and fragmentation patterns to verify purity and structural integrity .

Q. What are the typical chemical reactions of this compound derivatives?

- Methodological Answer : These compounds undergo nucleophilic substitution at the 4-position, electrophilic aromatic substitution (e.g., halogenation), and ring-opening reactions under acidic conditions. For example, reaction with Grignard reagents introduces alkyl/aryl groups at the 4-position, while hydrolysis yields 2-aminophenol derivatives. Cycloaddition reactions with alkynes or nitriles can generate fused heterocycles .

Advanced Research Questions

Q. How can structural modifications enhance the antimycobacterial activity of benzoxazin-2-one derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that substituents at the 4-position (e.g., phenethyl or ethynyl groups) improve activity against Mycobacterium tuberculosis (Mtb). Modifications to the benzoxazinone core (e.g., chloro or methyl groups on the aromatic ring) increase selectivity for mycobacterial MenB enzymes over eukaryotic cells. Computational docking studies (e.g., using AutoDock Vina) guide rational design by predicting binding affinities to target enzymes .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazinone derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, bacterial strain). Standardizing protocols, such as using the Microplate Alamar Blue Assay for Mtb inhibition (IC₅₀ values) and verifying cytotoxicity against Vero cells (CC₅₀), ensures comparability. Meta-analysis of data from multiple studies (e.g., antifungal vs. antimycobacterial activities) identifies substituent-dependent trends .

Q. What computational methods predict the pharmacokinetic properties of benzoxazinone derivatives?

- Methodological Answer : Tools like SwissADME or ADMETLab evaluate Lipinski’s Rule of Five parameters (e.g., logP <5, molecular weight <500 Da). For derivatives with high antimycobacterial activity (e.g., oxoacetamide-INH hybrids), in silico predictions of intestinal absorption (HIA >30%) and plasma protein binding (PPB <90%) suggest oral bioavailability. Molecular dynamics simulations assess metabolic stability against cytochrome P450 enzymes .

Q. How does substituent position influence the biological activity of benzoxazinone derivatives?

- Methodological Answer : Chlorine at the 7-position (e.g., 7-chloro-4-phenethyl derivatives) enhances antifungal activity by 40% compared to unsubstituted analogs. Conversely, methyl groups at the 2-position reduce activity, likely due to steric hindrance. Quantitative structure-activity relationship (QSAR) models correlate Hammett σ values of substituents with IC₅₀ data to prioritize synthetic targets .

Q. Experimental Design & Data Analysis

Q. How to optimize reaction conditions for high-purity benzoxazinone derivatives?

- Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time. For example, cyclization of 2-aminophenol with triphosgene in DMF at 90°C for 6 hours achieves >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What strategies improve selectivity of benzoxazinone derivatives for bacterial targets over eukaryotic cells?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce membrane permeability in eukaryotic cells. For Mtb-selective derivatives, maintain logD values between 1.5–2.5 to balance bacterial cell wall penetration and mammalian cytotoxicity. Validate selectivity using dual assays (e.g., Mtb H37Ra vs. Vero cells) and calculate selectivity indices (SI = CC₅₀/IC₅₀) .

Q. How to validate the mechanism of action for benzoxazinone-based antifungal agents?

- Methodological Answer : Perform transcriptomic analysis (RNA-seq) on treated fungal strains to identify dysregulated pathways (e.g., ergosterol biosynthesis). Compare with known inhibitors (e.g., fluconazole) using competitive binding assays. Fluorescence microscopy with propidium iodide staining confirms membrane disruption in Candida albicans .

属性

IUPAC Name |

1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZIUAAQNFJPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157363 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13213-88-2 | |

| Record name | 1,4-Dihydro-2H-3,1-benzoxazin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13213-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。